molecular formula C12H15B B3314973 2-Bromo-3-(4-isopropylphenyl)-1-propene CAS No. 951890-61-2

2-Bromo-3-(4-isopropylphenyl)-1-propene

Cat. No.: B3314973
CAS No.: 951890-61-2
M. Wt: 239.15 g/mol
InChI Key: IKNDMRNPWPLZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(4-isopropylphenyl)-1-propene is an organic compound that features a bromine atom attached to a propene chain, which is further substituted with a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-isopropylphenyl)-1-propene typically involves the bromination of 3-(4-isopropylphenyl)-1-propene. This can be achieved through the addition of bromine (Br2) to the double bond of the propene chain under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-isopropylphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used under controlled temperatures.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Products include 3-(4-isopropylphenyl)-1-propanol or 3-(4-isopropylphenyl)-1-propylamine.

    Addition Reactions: Products include 2,3-dibromo-3-(4-isopropylphenyl)-1-propane.

    Oxidation Reactions: Products include 3-(4-isopropylphenyl)-1,2-epoxypropane.

Scientific Research Applications

2-Bromo-3-(4-isopropylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and in the study of enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-isopropylphenyl)-1-propene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene chain make the compound reactive towards nucleophiles and electrophiles. The isopropylphenyl group can influence the compound’s reactivity and selectivity in chemical reactions. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and oxidative processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-phenyl-1-propene: Lacks the isopropyl group, making it less sterically hindered.

    3-(4-Isopropylphenyl)-1-propene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chloro-3-(4-isopropylphenyl)-1-propene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and selectivity.

Uniqueness

2-Bromo-

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNDMRNPWPLZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226750
Record name 1-(2-Bromo-2-propen-1-yl)-4-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-61-2
Record name 1-(2-Bromo-2-propen-1-yl)-4-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-4-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(4-isopropylphenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(4-isopropylphenyl)-1-propene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(4-isopropylphenyl)-1-propene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(4-isopropylphenyl)-1-propene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(4-isopropylphenyl)-1-propene
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-(4-isopropylphenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.